molecular formula C9H9IO3 B1395909 3-Ethoxy-4-iodobenzoic acid CAS No. 933672-16-3

3-Ethoxy-4-iodobenzoic acid

Cat. No.: B1395909
CAS No.: 933672-16-3
M. Wt: 292.07 g/mol
InChI Key: SCLKNIQVZIFYMS-UHFFFAOYSA-N
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Description

3-Ethoxy-4-iodobenzoic acid is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and iodine groups at the 3rd and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-iodobenzoic acid typically involves the iodination of 3-ethoxybenzoic acid. One common method is the Sandmeyer reaction, where 3-ethoxybenzoic acid is first converted to its diazonium salt, followed by treatment with potassium iodide to introduce the iodine atom at the para position. The reaction conditions generally involve low temperatures to stabilize the diazonium intermediate.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Aldehydes and Carboxylic Acids: Resulting from oxidation.

    Esters: Produced via esterification.

Scientific Research Applications

3-Ethoxy-4-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-iodobenzoic acid in various reactions involves the activation of the iodine atom, which acts as a leaving group in substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the iodine atom and the boronic acid. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-4-iodobenzoic acid’s combination of ethoxy and iodine substituents provides a unique balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-ethoxy-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLKNIQVZIFYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxy-4-iodo-benzoic acid (4 g, 15.15 mmol) in 2-butanone (100 mL) were added potassium carbonate (20 g, finely ground) and ethyl iodide (4.85 mL). The mixture was stirred at reflux overnight. Upon cooling to room temperature, the solids were filtered off, and the filtrate was concentrated. The residue was partitioned between ethyl acetate and water, and the organic layer was washed with 10% sodium carbonate solution, brine, and concentrated. The residue reconstituted in methanol. 1.0 M sodium hydroxide was added giving a cloudy solution. Tetrahydrofuran was added to clarity and the mixture stirred at room temperature for one hour. The volatiles were evaporated and the residue was dissolved in water. It was washed once with diethyl ether and then acidified with 37% hydrochloric acid to precipitate a white solid. The solid was filtered, washed with water and dried in a vacuum oven to give 3-ethoxy-4-iodo-benzoic acid (2.73 g, 62%). LC-MS: 293 [(M+H)+].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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